molecular formula C17H13BrN2O2 B15062600 N-(4-bromophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

N-(4-bromophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No.: B15062600
M. Wt: 357.2 g/mol
InChI Key: CZBHXBCXMHNIHM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a bromophenyl group and an indole moiety, which are known for their significant roles in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetamide Formation: The final step involves the acylation of the indole derivative with an appropriate acyl chloride or anhydride to form the acetamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole moiety is known to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide: Similar structure with a chlorine atom instead of bromine.

    N-(4-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide: Contains a methyl group instead of bromine.

    N-(4-nitrophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide: Features a nitro group on the phenyl ring.

Uniqueness

N-(4-bromophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially affecting their pharmacokinetic properties.

Properties

Molecular Formula

C17H13BrN2O2

Molecular Weight

357.2 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(3-formylindol-1-yl)acetamide

InChI

InChI=1S/C17H13BrN2O2/c18-13-5-7-14(8-6-13)19-17(22)10-20-9-12(11-21)15-3-1-2-4-16(15)20/h1-9,11H,10H2,(H,19,22)

InChI Key

CZBHXBCXMHNIHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)Br)C=O

Origin of Product

United States

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